molecular formula C14H16F3NO4 B13151119 Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate

Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate

Cat. No.: B13151119
M. Wt: 319.28 g/mol
InChI Key: RKIFYUABMUZRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate is a synthetic organic compound with the molecular formula C₁₄H₁₆F₃NO₄. It is characterized by the presence of trifluoromethyl, hydroxy, and phenylformamido functional groups, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hexanoate backbone: This can be achieved through the esterification of hexanoic acid with methanol in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amidation: The final step involves the formation of the phenylformamido group through the reaction of the intermediate with phenyl isocyanate or phenylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6,6,6-trifluoro-5-hydroxyhexanoate: Lacks the phenylformamido group, making it less complex.

    Methyl 5-hydroxy-2-(phenylformamido)hexanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 6,6,6-trifluoro-2-(phenylformamido)hexanoate:

Uniqueness

Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate is unique due to the combination of trifluoromethyl, hydroxy, and phenylformamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoate

InChI

InChI=1S/C14H16F3NO4/c1-22-13(21)10(7-8-11(19)14(15,16)17)18-12(20)9-5-3-2-4-6-9/h2-6,10-11,19H,7-8H2,1H3,(H,18,20)

InChI Key

RKIFYUABMUZRHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(F)(F)F)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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